

Physical and chemical properties of 2-(3-Pyridinyl)benzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Pyridinyl)benzamide

Cat. No.: B15373917

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In-depth Technical Guide: 2-(3-Pyridinyl)benzamide

Disclaimer: Extensive literature searches for the specific compound **2-(3-Pyridinyl)benzamide** have revealed a significant lack of available experimental data. The information presented in this guide is largely inferred from the properties and reactions of structurally related compounds, such as positional isomers and other pyridinylbenzamide derivatives. All data presented should be considered theoretical or based on similar molecules and must be confirmed through experimental validation.

Core Physical and Chemical Properties

Direct experimental data for the physical and chemical properties of **2-(3-Pyridinyl)benzamide** are not readily available in scientific literature or chemical databases. However, we can infer potential properties based on related structures. For comparative purposes, the computed properties of the positional isomer, 2-(Pyridin-2-yl)benzamide, are presented below. It is crucial to note that these values are for a different, albeit structurally similar, molecule and should be used with caution as a rough estimate for **2-(3-Pyridinyl)benzamide**.

Table 1: Computed Physicochemical Properties of 2-(Pyridin-2-yl)benzamide (Isomer of the Target Compound)

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ N ₂ O	PubChem[1]
Molecular Weight	198.22 g/mol	PubChem[1]
XLogP3-AA (LogP)	1.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	198.079312947 Da	PubChem[1]
Topological Polar Surface Area	56 Å ²	PubChem[1]
Heavy Atom Count	15	PubChem[1]
Complexity	230	PubChem[1]

Synthesis and Characterization

A specific, validated experimental protocol for the synthesis of **2-(3-Pyridinyl)benzamide** is not documented in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for amide formation. A potential precursor, 2-(3'-Pyridyl)benzoic acid, is commercially available, suggesting its use in a straightforward amidation reaction.

Proposed Synthetic Protocol

A common method for synthesizing amides from carboxylic acids involves the activation of the carboxylic acid, followed by reaction with an amine source. In this case, ammonia or a protected form of ammonia would be used.

Reaction Scheme:



Step 1: Acyl Chloride Formation

- To a solution of 2-(3-Pyridinyl)benzoic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene, add an excess of a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).
- A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride.
- The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-(3-Pyridinyl)benzoyl chloride.

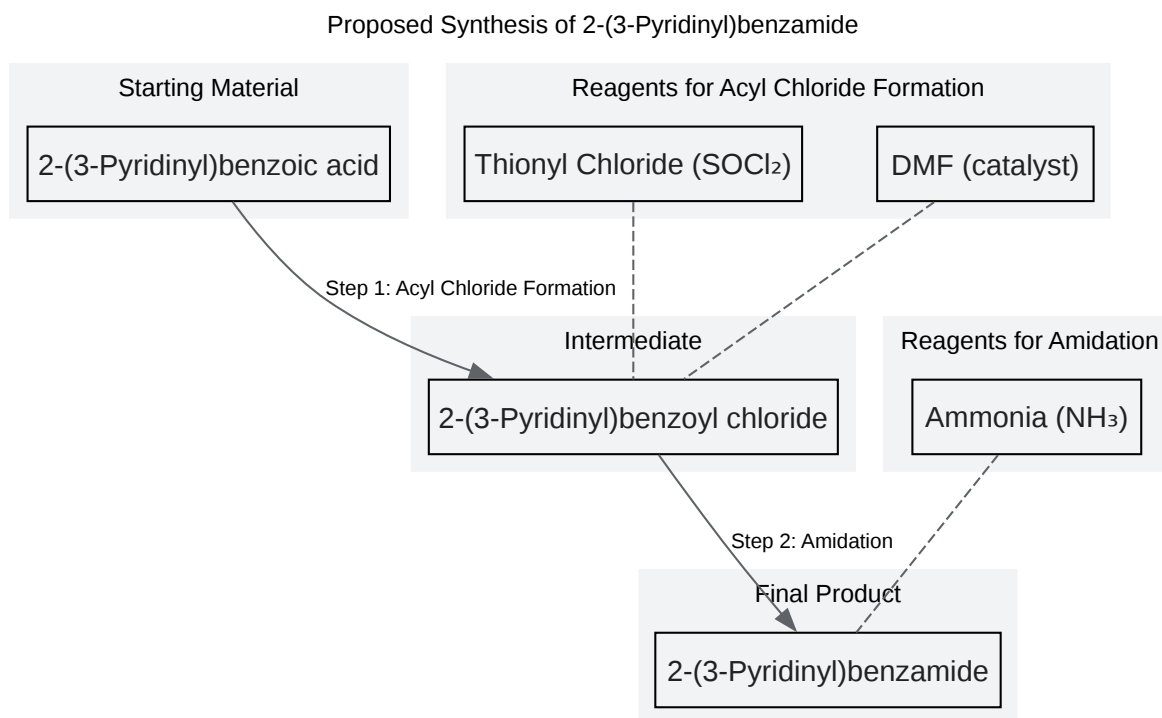
Step 2: Amidation

- The crude acyl chloride is dissolved in a dry, aprotic solvent (e.g., DCM, THF).
- The solution is cooled in an ice bath.
- A concentrated aqueous solution of ammonia or a solution of ammonia in an organic solvent is added dropwise to the stirred acyl chloride solution.
- The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
- Upon completion, the reaction mixture is washed with water and brine.
- The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is evaporated under reduced pressure.
- The resulting crude **2-(3-Pyridinyl)benzamide** can be purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized **2-(3-Pyridinyl)benzamide** would be confirmed using standard spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would show characteristic signals for the aromatic protons on both the benzene and pyridine rings, as well as a broad signal for the $-\text{NH}_2$ protons of the amide.
 - ^{13}C NMR would display distinct resonances for the carbonyl carbon of the amide and the aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amide (around $3350\text{--}3180\text{ cm}^{-1}$), the C=O stretching of the amide (amide I band, around 1650 cm^{-1}), and the N-H bending (amide II band, around 1620 cm^{-1}).
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak $[\text{M}]^+$ appearing at $m/z = 198.08$ (for $\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}$).



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Caption: Proposed synthetic workflow for **2-(3-Pyridinyl)benzamide**.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with **2-(3-Pyridinyl)benzamide**. However, studies on related N-pyridinylbenzamide derivatives have shown potential biological activities, primarily as quorum sensing inhibitors against bacteria like *Pseudomonas aeruginosa*. These findings suggest that the pyridinylbenzamide scaffold may have potential in the development of novel antimicrobial agents. It is important to emphasize that these activities are reported for isomers and derivatives, and the biological profile of **2-(3-Pyridinyl)benzamide** remains to be investigated.

Due to the lack of information on signaling pathways for this specific compound, no corresponding diagrams can be provided.

Conclusion

This technical guide highlights a significant gap in the scientific literature concerning the physical and chemical properties of **2-(3-Pyridinyl)benzamide**. While a plausible synthetic route can be proposed based on established chemical principles, no experimental data for its synthesis, characterization, or biological activity has been reported. The information provided herein, derived from related compounds, should be used as a preliminary guide for researchers and professionals in drug development. Further experimental work is necessary to determine the actual properties and potential applications of this compound.

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References

- 1. Pyridinyl-benzamide | C₁₂H₁₀N₂O | CID 23120525 - PubChem [pubchem.ncbi.nlm.nih.gov]
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